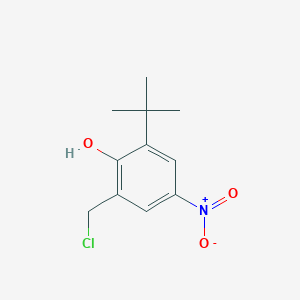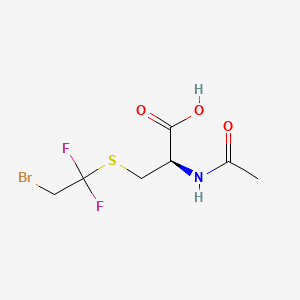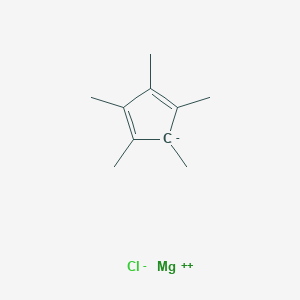
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is an organometallic compound that features a magnesium center coordinated to a 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene with a magnesium source, such as magnesium chloride. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. The process may involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chloride ion can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.
Applications De Recherche Scientifique
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes that involve metal ions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism by which magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride exerts its effects involves the coordination of the magnesium center with the ligand and chloride ion. This coordination affects the compound’s reactivity and stability, influencing its behavior in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentamethylcyclopentadienyl)magnesium: This compound features two 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands coordinated to a magnesium center.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: This compound involves a rhodium center coordinated to 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands and chloride ions.
Uniqueness
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is unique due to its specific coordination environment and the presence of both a magnesium center and a chloride ion. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in chemistry and industry.
Propriétés
Numéro CAS |
74430-27-6 |
|---|---|
Formule moléculaire |
C10H15ClMg |
Poids moléculaire |
194.98 g/mol |
Nom IUPAC |
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C10H15.ClH.Mg/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FRZUIZDDAZZERP-UHFFFAOYSA-M |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
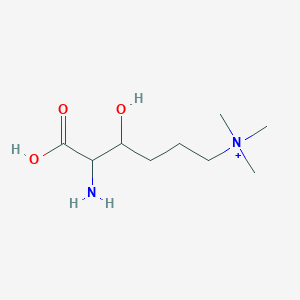



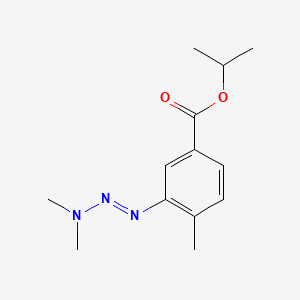
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)

![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
